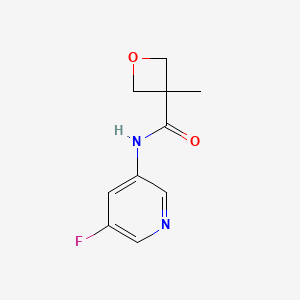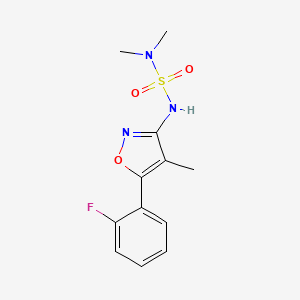
N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide: is a chemical compound that features a fluorinated pyridine ring and an oxetane moiety. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as minimizing waste and using environmentally benign solvents, are often applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Biology and Medicine: In biological research, this compound is studied for its potential as a drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it a candidate for further investigation in drug discovery .
Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals. Its stability and reactivity profile are advantageous in various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The oxetane ring may also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interactions with biological molecules .
Comparison with Similar Compounds
- Bis((5-fluoropyridin-3-yl)methyl)amine
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
- 5-Amino-2-fluoropyridine
Uniqueness: N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide is unique due to the combination of a fluorinated pyridine ring and an oxetane moiety. This structural combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds. The presence of both fluorine and oxetane groups can enhance the compound’s stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
N-(5-fluoropyridin-3-yl)-3-methyloxetane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-10(5-15-6-10)9(14)13-8-2-7(11)3-12-4-8/h2-4H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEXVEFOAFJRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C(=O)NC2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-N-[(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B6748373.png)
![(2R)-N-[(4-chlorophenyl)methyl]-N-(3-methylbut-2-enyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6748375.png)

![(2S)-1-(cyclopropanecarbonyl)-N-[(4-cyclopropylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6748387.png)
![[(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-en-3-yl]-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanone](/img/structure/B6748400.png)

![(2S)-4-[4-(4-methoxyphenyl)butanoyl]morpholine-2-carboxylic acid](/img/structure/B6748411.png)
![(2R)-N-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B6748419.png)
![N-[3-(3,4-dichlorophenyl)cyclobutyl]-2-(1H-pyrazol-5-yl)acetamide](/img/structure/B6748426.png)
![1-(2-Chlorothiophen-3-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)urea](/img/structure/B6748430.png)
![1-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-3-(3,6-dihydro-2H-pyran-5-ylmethyl)urea](/img/structure/B6748447.png)
![1-Methyl-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]-1-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B6748450.png)

![3-chloro-6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6748463.png)
